Methoxy vs. Hydroxy Substituent: A 12-Fold Potency Differential in Cytotoxic Activity
A structure-activity relationship (SAR) study on benzofuran derivatives revealed a dramatic, quantifiable potency differential driven by substitution at the oxygen-bearing position. Replacement of a 6-hydroxy group on the benzofuran core (analogous to a 1-hydroxy substituent in the dihydro series) with a methoxy group resulted in a compound (6) that was 12-fold more potent against the NCI-H187 cancer cell line than its hydroxylated counterpart (1) [1]. This class-level evidence strongly suggests that for 1-Methoxy-1,4-dihydro-2-benzofuran, the methoxy group is a critical driver of enhanced biological activity compared to a hydroxyl analog.
| Evidence Dimension | Cytotoxic potency (relative activity) |
|---|---|
| Target Compound Data | 12-fold increase in potency (relative to hydroxy analog) |
| Comparator Or Baseline | 6-hydroxybenzofuran derivative (1) (baseline activity defined as 1x) |
| Quantified Difference | 12-fold increase in potency |
| Conditions | In vitro cytotoxicity assay against NCI-H187 cancer cell line. |
Why This Matters
This 12-fold potency increase quantifies the substantial impact of the methoxy group, directly justifying the selection of the methoxy variant over a hydroxy analog for projects aiming to maximize target engagement or biological effect.
- [1] Expert Opinion on Therapeutic Patents. (2013). Benzofuran derivatives: a patent review. 23(8), 1057-1081. DOI: 10.1517/13543776.2013.801455 View Source
